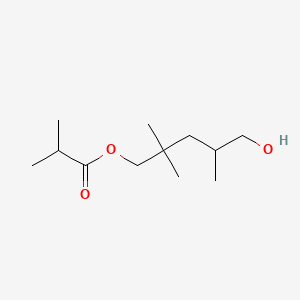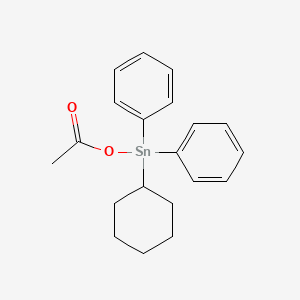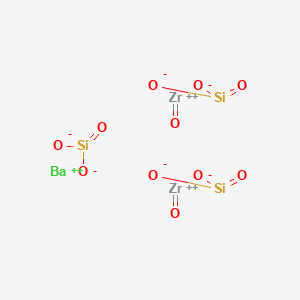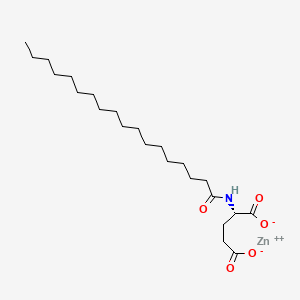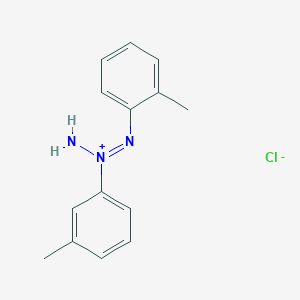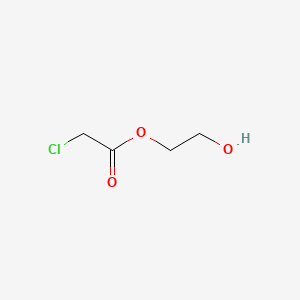
Diphenylmethyl 2-bromo-2-methylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl 2-bromo-2-methylpropionate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with diphenylmethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl 2-bromo-2-methylpropionate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted diphenylmethyl 2-methylpropionates.
Reduction: Diphenylmethyl 2-methylpropanol.
Hydrolysis: 2-bromo-2-methylpropanoic acid and diphenylmethanol.
Scientific Research Applications
Diphenylmethyl 2-bromo-2-methylpropionate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diphenylmethyl 2-bromo-2-methylpropionate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Additionally, the ester group can undergo hydrolysis or reduction, resulting in the release of active intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylpropanoic acid diphenylmethyl ester
- Propanoic acid, 2-bromo-2-methyl-, diphenylmethyl ester
Uniqueness
Diphenylmethyl 2-bromo-2-methylpropionate is unique due to its specific molecular structure, which combines a brominated aliphatic chain with a diphenylmethyl ester group.
Properties
CAS No. |
77497-42-8 |
|---|---|
Molecular Formula |
C17H17BrO2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
benzhydryl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,18)16(19)20-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
NKNPNXLUEMIZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



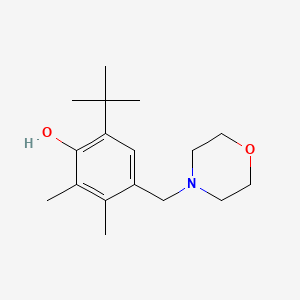
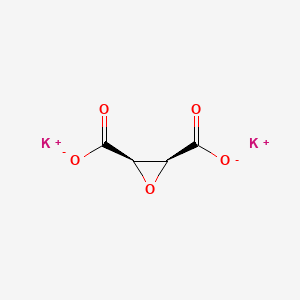
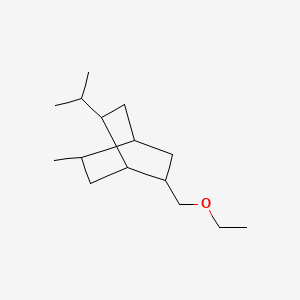
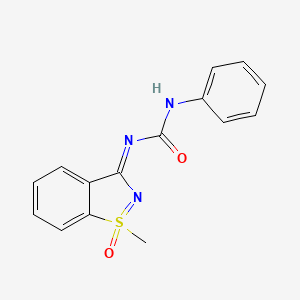
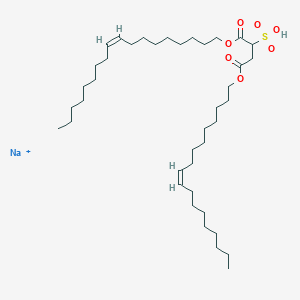
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
